molecular formula C24H22N2O2 B2988859 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide CAS No. 954609-11-1

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide

Cat. No.: B2988859
CAS No.: 954609-11-1
M. Wt: 370.452
InChI Key: YYQRDAYKZNBVJM-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a synthetic tetrahydroquinoline derivative supplied for research purposes. With a molecular formula of C24H22N2O2 and a molecular weight of 370.4 g/mol , this compound is part of a class of substituted tetrahydroquinolin compounds that are of significant interest in medicinal chemistry. Tetrahydroquinoline scaffolds are frequently investigated for their potential as enzyme inhibitors. Notably, structurally similar compounds have been described in patents as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), a key immunoregulatory enzyme that is a promising target in the field of cancer immunotherapy . Furthermore, related dihydroisoquinoline-carboxamide analogs have shown substantial research value in neuroscientific studies, demonstrating inhibitory activity against enzymes like monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are relevant to the study of neurodegenerative diseases and depression . The core tetrahydroquinoline structure is also a key component in other bioactive molecules, such as N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, which has been synthesized and shown anticancer activity in cell line studies, supported by molecular docking simulations with targets like EGFR tyrosine kinase . Researchers can leverage this compound as a valuable chemical tool for developing novel therapeutic agents, studying enzyme kinetics, and conducting structure-activity relationship (SAR) analyses. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-17-6-5-9-20(14-17)24(28)25-21-11-12-22-19(15-21)10-13-23(27)26(22)16-18-7-3-2-4-8-18/h2-9,11-12,14-15H,10,13,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQRDAYKZNBVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

The molecular structure of this compound is characterized by a quinoline core and various substituents that enhance its biological activity. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC23H26N2O2
Molecular Weight362.47 g/mol
LogP4.7155
Polar Surface Area38.902 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity.
  • DNA Intercalation : The quinoline core allows for intercalation with DNA, which can inhibit replication and transcription processes.
  • Antioxidant Activity : Some derivatives of similar compounds have shown promising antioxidant properties through mechanisms such as free radical scavenging.

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety and efficacy of new compounds. Preliminary studies on similar compounds indicate non-toxic behavior in non-cancerous cell lines at concentrations up to 250 μg/mL . This suggests that this compound may also exhibit favorable cytotoxic profiles.

Histone Deacetylase (HDAC) Inhibition

Compounds with similar structures have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a critical role in gene regulation and cancer progression. The potential of this compound as an HDAC inhibitor warrants further investigation due to its implications in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antioxidant Activity Evaluation : A study focused on C-3 tethered 2-oxo-benzo[1,4]oxazines indicated potent antioxidant effects compared to standard references like BHT .
  • Cytotoxicity Assessment : Research on related compounds revealed non-toxic profiles in fibroblast cell lines while exhibiting growth inhibition in cancerous cells.
  • HDAC Inhibition : Investigations into benzyl derivatives showed promising results in inhibiting HDAC activity, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects: Benzyl vs. Alkyl Groups: The benzyl group in the target compound increases molecular weight and lipophilicity compared to ethyl or isopentyl analogs. This may enhance membrane permeability but could also introduce metabolic instability . Methoxy vs.

Functional Group Diversity: The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C12H17NO2) enables applications in metal-catalyzed reactions, a feature absent in tetrahydroquinolin-based analogs .

Pharmacological and Industrial Relevance

While the provided evidence lacks direct pharmacological data for the target compound, structural analogs highlight divergent applications:

  • Catalytic Applications : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s directing group makes it valuable in synthetic chemistry for C–H bond functionalization .
  • Pharmaceutical Potential: Baxdrostat’s safety data sheet (SDS) indicates its use in laboratory settings, likely as a drug intermediate . The target compound’s benzyl group may similarly position it for medicinal chemistry exploration, though further studies are needed.

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